Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a benzoyl group, a phenyl group, and two ester groups attached to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzoyl chloride with 2-phenylpyrrole-3,4-dicarboxylic acid dimethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted esters.
Scientific Research Applications
Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Diethyl 3,4-pyrroledicarboxylate
- 1-Phenyl-2,5-dimethylpyrrole
- 1-Benzoyl-2,5-dimethyl-1H-pyrrole-3,4-diyl
Comparison: Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
118620-38-5 |
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Molecular Formula |
C21H17NO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
dimethyl 1-benzoyl-2-phenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H17NO5/c1-26-20(24)16-13-22(19(23)15-11-7-4-8-12-15)18(17(16)21(25)27-2)14-9-5-3-6-10-14/h3-13H,1-2H3 |
InChI Key |
XRGNWPYYTUJQJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C(=C1C(=O)OC)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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